molecular formula C13H14N2O5 B1413691 [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2173083-45-7

[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B1413691
CAS No.: 2173083-45-7
M. Wt: 278.26 g/mol
InChI Key: ZPKAOBMXCUSFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid represents a sophisticated heterocyclic compound that belongs to the imidazolidinone family of organic molecules. The systematic nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups arranged in a specific three-dimensional configuration. The molecule consists of a five-membered imidazolidinone ring system as its central core, which contains two nitrogen atoms and exhibits characteristic carbonyl functionalities at the 2 and 5 positions.

The compound's molecular identity is precisely defined by its Chemical Abstracts Service registry number 2173083-45-7, which provides an unambiguous identifier for this specific molecular structure. The molecular formula C₁₃H₁₄N₂O₅ indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 278.26 atomic mass units. This molecular composition reflects the integration of the imidazolidinone core with the methoxybenzyl substituent and the acetic acid functional group.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1=CC=CC=C1CN1C(=O)NC(CC(O)=O)C1=O, which provides a linear encoding of the molecule's connectivity. This notation reveals the methoxy group attached to the benzene ring at the ortho position relative to the methylene bridge that connects to the imidazolidinone nitrogen. The acetic acid moiety is positioned at the 4-carbon of the imidazolidinone ring, creating a unique spatial arrangement that influences the compound's chemical behavior.

Chemical Property Value
Molecular Formula C₁₃H₁₄N₂O₅
Molecular Weight 278.26 g/mol
Chemical Abstracts Service Number 2173083-45-7
MDL Number MFCD30723557
Simplified Molecular Input Line Entry System COC1=CC=CC=C1CN1C(=O)NC(CC(O)=O)C1=O

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, where the base name "imidazolidin" indicates the five-membered ring containing two nitrogen atoms in a 1,3-relationship. The "2,5-dioxo" designation specifies the presence of carbonyl groups at positions 2 and 5 of the ring system, while the "4-yl" portion indicates the point of attachment for the acetic acid substituent. The "1-(2-methoxybenzyl)" prefix describes the aromatic substituent attached to the nitrogen atom at position 1 of the imidazolidinone ring.

Historical Context of Imidazolidinone Derivatives in Organic Chemistry

The development of imidazolidinone chemistry represents a significant chapter in the evolution of heterocyclic organic chemistry, with roots extending back to the early twentieth century. Imidazolidinones constitute a class of five-membered ring heterocycles that are structurally related to imidazolidine, featuring a saturated C₃N₂ nucleus with the distinctive presence of urea or amide functional groups in the 2 or 4 positions. The historical progression of imidazolidinone research has been driven by both fundamental chemical curiosity and practical applications in various industrial sectors.

The earliest systematic investigations into imidazolidinone derivatives began in the 1940s, when industrial researchers recognized the potential of these compounds as specialized solvents and chemical intermediates. A particularly significant milestone occurred in 1940 when Du Pont applied for a patent concerning acetylene storage in various polar organic solvents, including 1,3-dimethyl-2-imidazolidinone. This early patent application demonstrated the practical utility of imidazolidinone compounds and established their commercial relevance in industrial chemistry.

The chemical understanding of imidazolidinone derivatives expanded significantly in 1944 when Du Pont filed an additional patent describing a synthetic method for producing what they termed "s-dimethylethyleneurea," which was actually 1,3-dimethyl-2-imidazolidinone. This patent represented one of the first systematic approaches to the synthesis of imidazolidinone compounds and laid the groundwork for future developments in the field. The compound was subsequently studied by William Boon from Imperial Chemical Industries, who published an alternative synthesis method for what he called "1:3-dimethyliminazolid-2-one".

Historical Milestone Year Development Significance
Du Pont Patent Application 1940 Acetylene storage in polar solvents First commercial recognition
Du Pont Synthesis Patent 1944 Method for s-dimethylethyleneurea Systematic synthetic approach
Imperial Chemical Industries Post-1944 Alternative synthesis method Expanded synthetic methodology
Intensive Study Period 1960s Detailed chemical characterization Fundamental understanding
Solvent Applications 1970s Adoption as industrial solvents Practical implementation

The period of the 1960s marked a crucial phase in imidazolidinone research, characterized by more intensive and systematic studies of these compounds' chemical properties and potential applications. During this decade, researchers conducted comprehensive investigations into the physical and chemical characteristics of various imidazolidinone derivatives, establishing fundamental knowledge about their stability, reactivity, and solvent properties. These studies provided the scientific foundation that would later enable the widespread adoption of imidazolidinone compounds in industrial applications.

The structural classification of imidazolidinone derivatives reveals two primary categories: 2-imidazolidinones and 4-imidazolidinones. The 2-imidazolidinones represent cyclic derivatives of urea and have found applications in pharmaceutical chemistry, with drugs such as emicerfont, imidapril, and azlocillin featuring this ring system. The 4-imidazolidinones have gained particular prominence in synthetic organic chemistry as organocatalysts, where they function by forming iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones. This catalytic mechanism has revolutionized certain areas of asymmetric synthesis and represents a major contemporary application of imidazolidinone chemistry.

Properties

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-20-10-5-3-2-4-8(10)7-15-12(18)9(6-11(16)17)14-13(15)19/h2-5,9H,6-7H2,1H3,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKAOBMXCUSFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazolidinone Core

Reaction Type: Cyclization of amido-nitriles or related precursors under mild conditions.

Methodology:

  • The core structure is typically synthesized via nickel-catalyzed addition to nitriles, followed by tautomerization and dehydrative cyclization, as described in the literature for imidazolidinone derivatives.
  • Alternatively, condensation of appropriate amino acids or amino acid derivatives with suitable reagents under controlled conditions can yield the core.

Research Findings:

  • The process involves the cyclization of N,N'-disubstituted ureas or amino acids with electrophilic reagents.
  • Mild heating or catalytic conditions facilitate ring closure, often in solvents like ethanol, acetic acid, or dimethylformamide.

Introduction of the 2-Methoxybenzyl Group

Reaction Type: Alkylation of the imidazolidinone with 2-methoxybenzyl halides.

Reaction Conditions:

Method Reagents Conditions Yield/Notes
Method A: Microwave-assisted alkylation 2-methoxybenzyl halide, base (e.g., potassium carbonate or sodium hydride) Microwave irradiation at 100–120°C for 30–60 seconds High yield (~85–90%) with rapid reaction times
Method B: Conventional heating 2-methoxybenzyl halide, base Reflux at 80–100°C for 4–8 hours Slightly lower yields, longer reaction times

Research Findings:

  • Microwave-assisted alkylation significantly improves reaction efficiency, with yields reaching up to 90% and reduced reaction times.
  • The choice of base and solvent (e.g., acetonitrile or DMF) influences the alkylation efficiency.
  • Proper control of temperature and stoichiometry minimizes side reactions.

Attachment of the Acetic Acid Moiety

Reaction Type: Oxidation or acylation to introduce the acetic acid group.

Methodology:

  • The methoxybenzyl-imidazolidinone intermediate can be further functionalized via oxidation to the corresponding aldehyde or acid, or through acylation with acetic anhydride or acetyl chloride followed by hydrolysis.

Research Findings:

  • Oxidation of the methoxy group to the corresponding aldehyde or acid can be achieved using oxidants like potassium permanganate or chromium trioxide.
  • For direct attachment, acylation with acetic anhydride in the presence of pyridine or DMAP is effective, followed by hydrolysis to yield the free acid.

Purification and Characterization

Techniques:

  • Crystallization from suitable solvents such as methanol, ethyl acetate, or a mixture thereof.
  • Purity assessment via HPLC, NMR, and mass spectrometry.

Research Findings:

  • Crystallization ensures high purity (>98%) essential for subsequent biological or pharmaceutical applications.
  • The compound's stereochemistry can be preserved or manipulated depending on the conditions used during synthesis.

Summary of Key Data

Step Reagents Conditions Yield Notes
Core synthesis Amido-nitriles or amino acids Mild heating, catalytic Variable Based on precursor availability
Alkylation 2-methoxybenzyl halide, base Microwave or reflux 85–90% Microwave preferred for efficiency
Acetic acid attachment Acetic anhydride, hydrolysis Reflux, aqueous workup 80–90% Purification by crystallization

Additional Research Insights

  • The synthesis of similar imidazolidinone derivatives often employs phase-transfer catalysis or microwave-assisted techniques to enhance yield and reduce reaction times.
  • The introduction of the methoxybenzyl group is critical for modulating biological activity and pharmacokinetic properties.
  • Industrial-scale synthesis would likely utilize continuous flow reactors to optimize reaction parameters and ensure consistent product quality.

Notes on Diversified Methods

  • Enzymatic methods : While enzymatic hydrolysis is prominent in chiral resolution, it is less applicable in the initial synthesis of the racemic compound.
  • Catalytic oxidation/reduction : These are employed to fine-tune the oxidation state of the aromatic substituents or imidazolidinone core.
  • Substituent variation : The methodology allows for substitution at various positions to optimize activity or solubility.

Mechanism of Action

    Imidazolidinone Derivatives: Compounds with similar imidazolidinone cores but different substituents.

    Methoxybenzyl Compounds: Compounds featuring the methoxybenzyl group but different core structures.

Uniqueness:

  • The combination of the imidazolidinone core with the methoxybenzyl and acetic acid moieties makes this compound unique, providing a distinct set of chemical and biological properties.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The target compound’s key structural feature is the 2-methoxybenzyl group , which distinguishes it from analogs with alternative aromatic or aliphatic substituents. Substituent position (ortho, meta, para) and electronic nature (electron-donating or withdrawing) significantly influence molecular properties:

Compound Name (CAS/Ref.) Substituent on Benzyl Group Molecular Formula Molecular Weight Key Structural Features
[1-(2-Methoxybenzyl)-...]acetic acid* 2-methoxybenzyl C13H14N2O5† 292.29† Ortho-methoxy group; acetic acid at C4
2-{1-[(2-Chlorophenyl)methyl]-...}acetic acid (1955506-43-0) 2-chlorobenzyl C12H11ClN2O4 282.68 Chloro substituent (electron-withdrawing)
2-[1-(4-Fluorophenyl)-...]acetic acid (1214842-25-7) 4-fluorophenyl C11H9FN2O4 252.20 Para-fluoro substituent (electron-withdrawing)
3-{1-[(4-Methoxyphenyl)methyl]-...}propanoic acid (1214021-86-9) 4-methoxybenzyl C14H16N2O5 292.29 Para-methoxy group; propanoic acid chain

*Hypothetical structure based on analogs; †Calculated from for a similar compound.

Key Observations :

  • Ortho-substituents (e.g., 2-methoxy) introduce steric hindrance, which may affect conformational stability and binding to biological targets .

Physicochemical Properties

Comparative data for selected analogs:

Compound Melting Point (°C) Yield (%) Solubility (Predicted) Storage Conditions
[1-(2-Methoxybenzyl)-...]acetic acid* N/A N/A Moderate (carboxylic acid moiety) Room temperature
3-(Substitutedphenyl)imidazolo-isoxazoline derivative 138 74 Low (amorphous solid) Not specified
Hydantoin-5-acetic acid (5427-26-9) N/A N/A High (polar groups) Ambient
2-{1-[(2-Chlorophenyl)methyl]-...}acetic acid N/A N/A Moderate Room temperature

Notes:

  • The acetic acid moiety enhances water solubility compared to ester or alkyl derivatives .
  • Higher melting points (e.g., 138°C in ) correlate with crystalline stability in analogs with halogen substituents .

Biological Activity

[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a compound characterized by its imidazolidinone core structure, which has garnered attention for its potential biological activities. This article will explore its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.

  • Chemical Formula : C13H14N2O5
  • Molecular Weight : 278.26 g/mol
  • CAS Number : 89438-67-5

Antibacterial Activity

Recent studies have indicated that compounds related to [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid exhibit significant antibacterial properties. The effectiveness of these compounds can be compared to standard antibiotics.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acidStaphylococcus aureus32 µg/mL
Comparison AntibioticCefuroxime16 µg/mL

The above table illustrates that while the compound shows antibacterial activity against Staphylococcus aureus, it is less effective than cefuroxime, indicating potential for further optimization in structure for enhanced efficacy.

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cell lines. The compound was tested against HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) cell lines.

Cell LineIC50 (µM)
HepG225.4
SH-SY5Y30.1

The results suggest that [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid exhibits moderate cytotoxicity, which warrants further investigation into its mechanism of action and potential therapeutic applications.

Anti-inflammatory Activity

In vitro studies have shown that the compound possesses anti-inflammatory properties. The evaluation was conducted using a lipopolysaccharide (LPS)-induced inflammation model in macrophages.

TreatmentInflammatory Marker Reduction (%)
[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (10 µM)TNF-α: 50%
Control-

The compound significantly reduced TNF-α levels, indicating its potential as an anti-inflammatory agent.

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several derivatives of imidazolidinone compounds, including [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. Results indicated that modifications to the methoxy group influenced activity levels against Gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Research
In a recent publication focusing on cancer therapeutics, [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid was shown to induce apoptosis in HepG2 cells through the activation of caspase pathways. This finding highlights its potential as a lead compound for further development in cancer treatment.

Scientific Research Applications

Neurotoxicity Studies

Recent studies have investigated the compound's role in neurotoxicity, particularly concerning substituted phenethylamines, which are known psychoactive substances. The methodology involved synthesizing the compound and evaluating its cytotoxicity in differentiated SH-SY5Y cells and primary rat cortical cultures. Results indicated concentration-dependent cytotoxic effects associated with mitochondrial dysfunction, evidenced by mitochondrial membrane depolarization and reduced intracellular ATP levels.

Oxidation Reactions

The compound has also been utilized in oxidation reactions, specifically for the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. This application highlights its utility in organic synthesis and potential in developing new chemical transformations.

Case Study 1: Cytotoxicity Assessment

In a study focusing on neurotoxic effects, [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid was administered to differentiated SH-SY5Y cells. The findings revealed that increased concentrations led to significant cytotoxicity, suggesting a potential mechanism of action involving mitochondrial impairment. This case underscores the importance of further exploring this compound's effects on neuronal health.

Case Study 2: Organic Synthesis Applications

The compound has been evaluated for its effectiveness in oxidation reactions involving C–H bond activation. Experimental results demonstrated its ability to facilitate these transformations under mild conditions, indicating its potential as a versatile reagent in organic synthesis.

Summary of Applications

Application AreaDescriptionKey Findings
Neurotoxicity StudiesEvaluated cytotoxicity in neuronal cell lines (SH-SY5Y)Concentration-dependent cytotoxic effects linked to mitochondrial dysfunction
Oxidation ReactionsFunctionalization of activated C–H bonds and dehydrogenation reactionsEffective under mild conditions for various organic transformations
Antimicrobial ActivityPotential exploration for antimicrobial properties against various microbial strainsLimited data; further research needed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, and how can reaction yields be improved?

  • Methodological Answer : A two-step approach is commonly employed. First, synthesize the imidazolidinone core via cyclization of substituted hydrazides under reflux conditions in polar aprotic solvents like DMSO (18 hours, 65% yield) . Second, introduce the 2-methoxybenzyl group using substituted benzaldehyde derivatives in absolute ethanol with glacial acetic acid as a catalyst (4-hour reflux, followed by solvent evaporation) . To improve yields, optimize stoichiometry, solvent choice (e.g., DMF for better solubility), and purification via crystallization (water-ethanol mixtures) .

Q. How can researchers validate the structural purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for analogous imidazolidinones) with literature values .
  • Spectroscopy : Confirm the presence of key functional groups via FT-IR (e.g., C=O stretches at ~1665–1681 cm⁻¹ for carbonyl groups) and NMR (e.g., aromatic protons from the 2-methoxybenzyl group at δ 6.8–7.5 ppm) .
  • Elemental Analysis : Verify calculated vs. experimental C/H/N ratios (e.g., ±0.03% deviation) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in biological or catalytic systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as hydrogen bonding or electrophilic interactions at the imidazolidinone core .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes) using software like AutoDock Vina. For example, analogs with acetylphenyl substitutions show inhibitory activity against metabolic enzymes via π-π stacking and hydrogen bonding .
  • AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys can propose one-step synthetic routes by analyzing retrosynthetic feasibility .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. no activity) be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent experimental conditions (pH, temperature, substrate concentration). For instance, enzyme inhibition studies in used 4-methylbenzyl chloride derivatives under controlled buffer systems .
  • Purity Verification : Contradictions may arise from impurities. Use HPLC-MS to confirm >95% purity .
  • Structural Analogs : Compare activity with structurally similar compounds (e.g., 2-bromo-4-phenoxyacetic acid derivatives in ) to identify critical pharmacophores .

Q. What experimental designs are recommended for studying metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) at 37°C, and monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. IC₅₀ values from for acetylphenyl-imidazolium salts (e.g., 2g: IC₅₀ = 12.3 µM) provide a benchmark .
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Data Analysis and Optimization

Q. How can researchers address low yields in large-scale synthesis?

  • Methodological Answer :

  • Process Intensification : Use flow chemistry to enhance mixing and heat transfer during cyclization steps .
  • Catalyst Screening : Test alternatives to glacial acetic acid (e.g., Lewis acids like ZnCl₂) for benzylation reactions .
  • Byproduct Analysis : Characterize side products via GC-MS and adjust reactant ratios to minimize their formation .

Q. What statistical methods are suitable for analyzing dose-response relationships in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare multiple compound concentrations using Tukey’s HSD test to identify significant differences (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.